1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

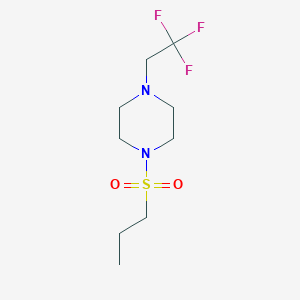

1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that features a piperazine ring substituted with a propylsulfonyl group and a trifluoroethyl group

Properties

IUPAC Name |

1-propylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2O2S/c1-2-7-17(15,16)14-5-3-13(4-6-14)8-9(10,11)12/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTJSZSVMWKVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with propylsulfonyl chloride and 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The trifluoroethyl group can be reduced to form ethyl derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Ethyl derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity.

Comparison with Similar Compounds

- 1-(Methylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- 1-(Ethylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Uniqueness: 1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the specific combination of the propylsulfonyl and trifluoroethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific molecular interactions, which may not be present in similar compounds with different alkyl chain lengths.

Biological Activity

1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a propylsulfonyl group and a trifluoroethyl moiety. The structural formula can be represented as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Propylsulfonyl Group : Enhances solubility and interaction with biological targets.

- Trifluoroethyl Moiety : Increases lipophilicity, aiding in membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Lipophilicity Enhancement : The trifluoroethyl group increases the compound's ability to cross biological membranes, facilitating interaction with intracellular targets.

- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with target proteins, potentially modulating their activity.

Anticancer Properties

Research indicates that similar piperazine derivatives exhibit significant anticancer activities. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cell lines through the inhibition of critical proteins such as BCL2 and caspases .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| 3e (Related Compound) | 16.98 | BCL2 inhibition |

| 6b (Related Compound) | 17.33 | Caspase activation |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar piperazine derivatives have shown efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens . Enhanced lipophilicity is believed to contribute to this activity.

Study on Anticancer Activity

A study evaluated the effects of piperazine derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds similar to this compound exhibited moderate to high cytotoxicity in MTT assays, with promising apoptotic effects linked to BCL2 downregulation .

Study on Antimicrobial Effects

In a comparative analysis of piperazine derivatives against various mycobacterial strains, compounds with increased lipophilicity demonstrated enhanced anti-tuberculosis activity. This suggests that modifications similar to those seen in this compound may lead to improved therapeutic profiles against resistant strains .

Q & A

Q. What in vitro models are suitable for evaluating neurotoxicity or cardiotoxicity of trifluoroethyl-piperazines?

- Answer : Use SH-SY5Y neurons or iPSC-derived cardiomyocytes. Assess mitochondrial membrane potential (JC-1 staining) and ROS generation. Reference Safety Data Sheets () for baseline toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.